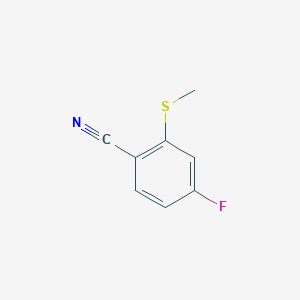

4-fluoro-2-(methylsulfanyl)benzonitrile

Description

4-Fluoro-2-(methylsulfanyl)benzonitrile (CAS: CID 16753944) is a fluorinated aromatic nitrile derivative with a methylsulfanyl (-SMe) substituent at the ortho position relative to the nitrile group. Its molecular formula is C₈H₆FNS, and its structural features include:

- SMILES:

CSC1=C(C=CC(=C1)F)C#N - InChIKey: QZJDWDYPVSMWHX-UHFFFAOYSA-N .

The compound’s electronic properties are influenced by the electron-withdrawing nitrile (-CN) and fluorine (-F) groups, balanced by the weakly electron-donating methylsulfanyl substituent. This combination makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H6FNS |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-fluoro-2-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C8H6FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |

InChI Key |

QZJDWDYPVSMWHX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(methylsulfanyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a methylthio reagent. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where 4-fluorobenzonitrile is treated with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the fluorine atom with the methylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also a consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(methylsulfanyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylthio group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the nitrile group.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 4-Fluoro-2-(methylsulfinyl)benzonitrile or 4-Fluoro-2-(methylsulfonyl)benzonitrile.

Reduction: Formation of 4-Fluoro-2-(methylthio)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-fluoro-2-(methylsulfanyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Comparisons

Table 1: Key Structural and Physical Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CF₃ group in 4-fluoro-2-(trifluoromethyl)benzonitrile is strongly electron-withdrawing, enhancing the electrophilicity of the nitrile group compared to the -SMe substituent in the parent compound .

- The -Br substituent in the bromo analog introduces steric bulk and polarizability, altering reactivity in cross-coupling reactions .

Physical Properties :

- The trifluoromethyl derivative has a lower melting point (46°C) due to reduced crystallinity from the bulky -CF₃ group .

- The bromo analog’s higher molecular weight (228.11 vs. 167.2) correlates with its elevated predicted boiling point .

Key Findings :

- The methylsulfanyl group facilitates metal-catalyzed coupling reactions, as seen in the synthesis of pyrrole derivatives under Cu/dap catalysis .

- Trifluoromethyl analogs exhibit enhanced metabolic stability in drug candidates, making them valuable in oncology research .

- Bromo derivatives are pivotal in constructing sulfur-containing architectures, such as unsymmetrical diaryl sulfides .

Photophysical and Solvent-Dependent Properties

Fluorobenzonitriles with extended π-systems, such as 2-fluoro-4-(thiophen-2-yl)benzonitrile derivatives, demonstrate solvent-dependent photophysical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.